what is the structure of 3-Pyridin-4-yl-L-alanine--hydrogen chloride (1/2)
what is the structure of 3-Pyridin-4-yl-L-alanine--hydrogen chloride (1/2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pyridin-4-yl-L-alanine, a non-proteinogenic amino acid, is a pivotal building block in contemporary peptide and medicinal chemistry. Its incorporation into peptide sequences can significantly modify their physicochemical properties, such as solubility and conformational stability, thereby enhancing their therapeutic potential. This technical guide provides a comprehensive overview of the structure, properties, and applications of 3-Pyridin-4-yl-L-alanine, with a specific focus on its dihydrochloride salt form, which is commonly used for improved handling and solubility.
Chemical Structure and Properties
3-Pyridin-4-yl-L-alanine is an analog of phenylalanine where the phenyl ring is replaced by a pyridine-4-yl moiety. The dihydrochloride salt, 3-Pyridin-4-yl-L-alanine dihydrochloride, is formed by the protonation of the two most basic sites in the molecule: the pyridyl nitrogen and the α-amino group. This double protonation is crucial for its increased solubility in aqueous media.
Physicochemical Properties
The key physicochemical properties of 3-Pyridin-4-yl-L-alanine and its dihydrochloride salt are summarized in the table below. These properties are essential for its application in synthesis and drug formulation.
| Property | Value | Reference |
| 3-Pyridin-4-yl-L-alanine | ||
| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 166.18 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White solid/crystals | --INVALID-LINK--, --INVALID-LINK-- |
| Optical Rotation [α]D²⁵ | -9.2 ± 2° (c=1 in water) | --INVALID-LINK-- |
| 3-Pyridin-4-yl-L-alanine Dihydrochloride | ||
| Molecular Formula | C₈H₁₀N₂O₂·2HCl | --INVALID-LINK-- |
| Molecular Weight | 239.10 g/mol | --INVALID-LINK-- |
| Melting Point | 206 °C (dec.) | --INVALID-LINK-- |
| Purity | >96.0% (HPLC) | --INVALID-LINK-- |
Synthesis and Characterization
Synthetic Approach
The synthesis of pyridyl-alanines can be achieved through various established methods for unnatural amino acid synthesis. A common approach involves the condensation of a pyridylmethyl halide with a protected glycine equivalent, such as diethyl acetamidomalonate. The general workflow for such a synthesis is outlined below.
Experimental Protocol (Adapted from the synthesis of 3-(3-pyridyl)-D-alanine):
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Condensation: 4-(Chloromethyl)pyridine hydrochloride is neutralized and reacted with diethyl acetamidomalonate in the presence of a base (e.g., sodium ethoxide in ethanol) to yield the diethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonate.
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Hydrolysis and Decarboxylation: The resulting malonate derivative is then subjected to acidic or basic hydrolysis to remove the acetyl and ester protecting groups, followed by decarboxylation upon heating to yield the racemic amino acid, DL-3-Pyridin-4-yl-alanine.
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Resolution: The racemic mixture can be resolved into its enantiomers using methods such as enzymatic resolution with an acylase or by fractional crystallization of diastereomeric salts formed with a chiral resolving agent.
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Salt Formation: The purified L-enantiomer is dissolved in a suitable solvent and treated with two equivalents of hydrochloric acid to precipitate the dihydrochloride salt, which is then collected by filtration and dried.
Spectroscopic Characterization
While a complete set of publicly available spectra for the dihydrochloride is limited, the expected spectroscopic features are as follows:
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¹H NMR: In D₂O, one would expect to see characteristic signals for the pyridyl protons (two doublets in the aromatic region), the α-proton (a triplet), and the β-protons (a doublet of doublets). The chemical shifts would be downfield due to the electron-withdrawing nature of the protonated pyridinium ring and the ammonium group.
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¹³C NMR: The spectrum would show eight distinct carbon signals. The carboxyl carbon would appear around 170-180 ppm, the aromatic carbons between 120-150 ppm, the α-carbon around 50-60 ppm, and the β-carbon around 30-40 ppm.
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FT-IR: The infrared spectrum would exhibit characteristic absorptions for the O-H stretch of the carboxylic acid, N-H stretches of the ammonium group, C=O stretch of the carboxylic acid, and C=C and C=N stretching vibrations of the pyridinium ring.
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would show a prominent ion corresponding to the protonated molecule [M+H]⁺.
Applications in Drug Development
The primary application of 3-Pyridin-4-yl-L-alanine is as a building block in solid-phase peptide synthesis (SPPS) to create novel peptides with enhanced therapeutic properties. The pyridine side chain offers unique advantages over the phenyl group of phenylalanine.
Modulation of Physicochemical Properties
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and in its protonated form, as a hydrogen bond donor. This increases the hydrophilicity of peptides containing this residue, which can lead to:
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Enhanced Aqueous Solubility: This is a significant advantage for peptide drugs, as poor solubility can hinder formulation and bioavailability. Studies on glucagon analogs have shown that replacing hydrophobic amino acids with pyridylalanine enhances solubility and reduces aggregation.[3][4]
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Improved Biophysical Character: The introduction of a pyridyl group can alter the conformational preferences of a peptide, potentially leading to improved stability and receptor binding affinity.
Role in Peptide-Based Therapeutics
3-Pyridin-4-yl-L-alanine is utilized in the development of therapeutics for a range of conditions:
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Metabolic Diseases: As demonstrated in glucagon analogs, it can be used to create more stable and soluble peptide hormones for the treatment of diseases like diabetes and hypoglycemia.[3][4]
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Neurological Disorders: It is explored as a building block in the synthesis of peptides targeting neurological disorders, where modulating solubility and blood-brain barrier penetration is often crucial.[5]
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Oncology: The unique electronic and steric properties of the pyridyl ring can be exploited to design peptide-based enzyme inhibitors or receptor antagonists for cancer therapy.
The general workflow for incorporating 3-Pyridin-4-yl-L-alanine into a peptide therapeutic is illustrated below.
Conclusion
3-Pyridin-4-yl-L-alanine dihydrochloride is a valuable and versatile tool for medicinal chemists and drug development professionals. Its unique structural features allow for the rational design of peptide-based therapeutics with improved solubility, stability, and biological activity. As the demand for sophisticated peptide drugs continues to grow, the importance of non-proteinogenic amino acids like 3-Pyridin-4-yl-L-alanine in expanding the chemical space for drug discovery is set to increase. Further research into its synthesis, characterization, and application will undoubtedly unlock new therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
